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Compound of Interest

Compound Name:
tert-butyl N-[1-(morpholin-2-

yl)ethyl]carbamate

CAS No.: 1394041-38-3

Cat. No.: B1447954

Get Quote

Executive Summary
The chiral morpholine-ethylamine scaffold represents a privileged structural motif in modern

medicinal chemistry. While the morpholine ring has long been valued for its ability to modulate

lipophilicity (

) and improve metabolic stability, the introduction of chirality (typically at the C2 or C3 position)
and an ethylamine linker (providing a flexible

spacer for hydrogen bonding) unlocks superior selectivity profiles.

This guide analyzes the utility of these derivatives in two primary domains:

Neuropharmacology & Oncology: As bioisosteres for piperazines in NRI (Norepinephrine

Reuptake Inhibitors) and PI3K/mTOR kinase inhibitors.

Asymmetric Synthesis: As chiral diamine ligands and organocatalysts.
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Structural Significance & Physicochemical Profile
The morpholine ring is often described as a "solubility switch" in drug design. Unlike its carbon

analog (cyclohexane) or nitrogen analog (piperazine), morpholine introduces a specific dipole

moment due to the ether oxygen, which lowers

while maintaining membrane permeability.

The "Chiral Switch" Advantage
In racemic morpholine drugs, one enantiomer often carries the therapeutic burden while the

other contributes to off-target toxicity.

Eutomer (Active): Often the

-configuration in 2-substituted morpholines (e.g., Reboxetine) dictates high-affinity binding to
monoamine transporters.

Distomer (Inactive/Toxic): May cause competitive inhibition or metabolic liabilities.

The Ethylamine Linker ( )
The ethylamine moiety serves as a critical "anchor" in the pharmacophore:

Flexibility: The

chain allows the terminal amine to adopt the precise conformation required to interact with
aspartate residues in GPCRs or kinase hinge regions.

pKa Modulation: The inductive effect of the morpholine oxygen reduces the basicity of the

ethylamine nitrogen (approx. pKa 8.0–8.5 vs. 10.0 for triethylamine), improving oral

bioavailability by reducing ionization at physiological pH.

Table 1: Physicochemical Comparison of Common Nitrogen Scaffolds
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Property Morpholine Piperazine Piperidine
Advantage of
Chiral
Morpholine

LogP Low (Hydrophilic) Low High (Lipophilic)

Improved

solubility without

salt formation.

H-Bonding
Acceptor (Ether

O)
Donor/Acceptor None (Ring)

Ether oxygen

acts as a weak

H-bond acceptor.

Metabolic

Stability
High

Moderate (N-

oxidation)
Moderate

Reduced

oxidative

clearance

compared to

piperazine.

Stereogenicity C2/C3 Centers Difficult C2/C3 Centers

Rigid

stereochemical

definition of the

pharmacophore.

Therapeutic Applications
Neuropharmacology: Norepinephrine Reuptake
Inhibitors (NRIs)
The most prominent application of the chiral morpholine-ethylamine motif is in the design of

antidepressants.

Case Study: Reboxetine: Reboxetine features a chiral morpholine ring linked to an aromatic

system. The

-enantiomer is the potent NRI. The morpholine oxygen orients the molecule within the
binding pocket of the Norepinephrine Transporter (NET), while the protonated amine
interacts with Asp75.
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Mechanism: The chiral scaffold prevents the "molecular wobble" seen in achiral analogs,

leading to nanomolar affinity (

) and high selectivity over the Serotonin Transporter (SERT).

Oncology: PI3K/mTOR Kinase Inhibition
In kinase inhibitors, the morpholine ring is frequently used to bind to the hinge region of the

ATP-binding pocket.

Structural Logic: The morpholine oxygen forms a crucial hydrogen bond with the backbone

amide of Val851 (in PI3K

).

Role of Ethylamine: Derivatives with an ethylamine side chain (often substituted) extend into

the ribose-binding pocket or the solvent-exposed region, improving solubility and allowing for

the attachment of solubilizing groups without disrupting the hinge binding.

Synthetic Methodology: Asymmetric Hydrogenation
Generating the chiral center on the morpholine ring de novo is synthetically challenging. The

most robust, scalable method involves the Asymmetric Hydrogenation of substituted

dehydromorpholines.

Protocol: Rh-Catalyzed Asymmetric Hydrogenation
Ref: Chemical Science, 2021 (DOI: 10.1039/D1SC04288B)

Objective: Synthesis of chiral 2-substituted morpholine derivatives with

ee.

Reagents:

Substrate: 2-substituted dehydromorpholine (unsaturated enamide).

Catalyst:
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+ Chiral Bisphosphine Ligand (e.g.,

or similar large bite-angle ligands).

Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Hydrogen Source:

gas (balloon or autoclave).

Step-by-Step Workflow:

Catalyst Preparation: In a glovebox under nitrogen, dissolve

(

) and the chiral ligand (

) in degassed DCM (

). Stir for 30 min at room temperature (RT) to form the active complex.

Substrate Addition: Add the dehydromorpholine substrate (

) to the catalyst solution.

Hydrogenation: Transfer the vial to a high-pressure autoclave. Purge with

three times. Pressurize to

(optimization required for specific substrates; range

).

Reaction: Stir at RT for 12–24 hours.

Workup: Release pressure carefully. Concentrate the solvent under reduced pressure.

Purification: Pass the residue through a short silica plug (eluent: EtOAc/Hexane) to remove

the catalyst.

Analysis: Determine conversion by
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and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

Self-Validating Check:

If conversion is low: Check

pressure and solvent purity (oxygen poisons Rh catalysts).

If ee is low: Lower the temperature to

or switch to a more sterically hindered ligand.

Visualization of Pathways
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how the chiral morpholine-ethylamine scaffold translates into

biological activity.
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Caption: SAR mapping of the morpholine-ethylamine scaffold showing how specific structural

features translate to pharmacodynamic and pharmacokinetic advantages.

Synthetic Pathway: Asymmetric Hydrogenation
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Caption: Workflow for the catalytic asymmetric synthesis of chiral morpholine scaffolds starting

from achiral dehydromorpholines.

Advanced Application: Organocatalysis
Beyond pharma,

-(2-aminoethyl)morpholine derivatives are emerging as potent organocatalysts.

Mechanism: They facilitate asymmetric Michael additions via enamine activation. The

morpholine nitrogen forms an enamine with aldehydes, while the pendant amino group (on

the ethyl chain) directs the incoming electrophile via hydrogen bonding.

Utility: Particularly effective in the synthesis of chiral nitroalkanes and polyhydroquinolines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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